5-((4-Methylpiperazin-1-yl)methyl)furan-2-carboxylic acid dihydrochloride
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Overview
Description
5-((4-Methylpiperazin-1-yl)methyl)furan-2-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxylic acid group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methylpiperazin-1-yl)methyl)furan-2-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of furfural to furoic acid.
Attachment of the Methylpiperazine Moiety: The methylpiperazine group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the methylpiperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-((4-Methylpiperazin-1-yl)methyl)furan-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-((4-Methylpiperazin-1-yl)methyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-Methylpiperazin-1-yl)methyl)furan-2-carboxylic acid dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-((4-Methylpiperazin-1-yl)methyl)furan-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The methylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-((4-Methylpiperazin-1-yl)methyl)thiophene-2-carboxylic acid dihydrochloride: Similar structure with a thiophene ring instead of a furan ring.
5-((4-Methylpiperazin-1-yl)methyl)benzofuran-2-carboxylic acid: Contains a benzofuran ring, offering different electronic properties.
Uniqueness
5-((4-Methylpiperazin-1-yl)methyl)furan-2-carboxylic acid dihydrochloride is unique due to its specific combination of a furan ring and a methylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H18Cl2N2O3 |
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Molecular Weight |
297.18 g/mol |
IUPAC Name |
5-[(4-methylpiperazin-1-yl)methyl]furan-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H16N2O3.2ClH/c1-12-4-6-13(7-5-12)8-9-2-3-10(16-9)11(14)15;;/h2-3H,4-8H2,1H3,(H,14,15);2*1H |
InChI Key |
ORXBVZRAVANFRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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